6-o-Phosphonohexopyranose
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Overview
Description
6-o-Phosphonohexopyranose is a phospho sugar, specifically a hexopyranose derivative with a phosphate group attached at the 6th position. It is a compound of interest in various biochemical and industrial applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-Phosphonohexopyranose typically involves the phosphorylation of hexopyranose sugars. One common method is the regioselective phosphorylation of carbohydrates, which can be achieved through a one-pot reaction . This method involves minimal protecting group manipulations and can yield high overall efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar phosphorylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
6-o-Phosphonohexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or other functional groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized hexopyranose derivatives .
Scientific Research Applications
6-o-Phosphonohexopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-o-Phosphonohexopyranose involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its reactivity and binding properties. It can interact with enzymes and other proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine 6-phosphate: A similar compound with an amino group at the 2nd position.
Trehalose 6-phosphate: Another phospho sugar with a similar structure but different functional groups.
Uniqueness
6-o-Phosphonohexopyranose is unique due to its specific phosphorylation at the 6th position, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCHQHZLSJFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861585 |
Source
|
Record name | 6-O-Phosphonohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-73-5, 2071722-98-8 |
Source
|
Record name | D-Glucose, 6-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-O-Phosphonohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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